2-(4-氯丁基)呋喃

描述

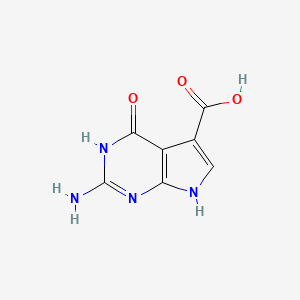

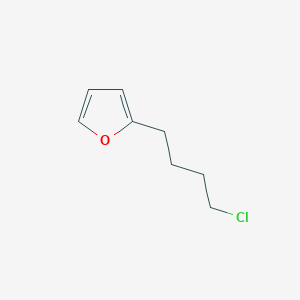

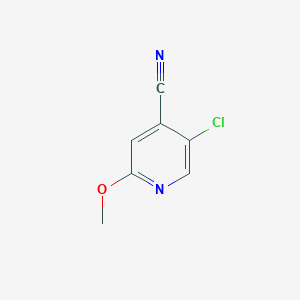

“2-(4-Chlorobutyl)furan” is a chemical compound with the molecular formula C8H11ClO and a molecular weight of 158.62500 . It is a derivative of furan, a five-membered aromatic heterocycle .

Synthesis Analysis

The synthesis of “2-(4-Chlorobutyl)furan” involves the use of hydroxyoxetanyl ketones as pivotal intermediates . The synthetic route includes transformations such as selective organo-catalyzed cross-ketol addition, synthesis of hydroxymethyl-tethered furans through Bi (OTf)3 catalyzed dehydrative cycloisomerization of α-hydroxyoxetanyl ketones .Molecular Structure Analysis

The molecular structure of “2-(4-Chlorobutyl)furan” consists of a furan ring with a 4-chlorobutyl group attached to it . Furan is a five-membered aromatic heterocycle, and the 4-chlorobutyl group is a four-carbon alkyl chain with a chlorine atom attached .Chemical Reactions Analysis

Furan, the parent compound of “2-(4-Chlorobutyl)furan”, is known for its ability to undergo a wide range of reactions . It can serve as an immediate precursor to many important substructures, making it a key player in synthetic chemistry .科学研究应用

光化学合成

- Guizzardi 等人 (2000) 的研究展示了 2-(4-氯丁基)呋喃在各种杂环的光化学制备中的应用,突出了其在通过光解过程合成复杂有机化合物中的应用 (Guizzardi 等人,2000).

无金属光化学反应

- Protti 等人 (2012) 探索了一种利用 2-(4-氯丁基)呋喃的一步法无金属光化学反应。考虑到使用价格较低的氯酚而不是溴或碘类似物,这一过程对于环境友好性至关重要 (Protti 等人,2012).

呋喃衍生物的合成

- Haines 等人 (2011) 描述了一种涉及 2-(4-氯丁基)呋喃的方法,用于制备 2,4-二取代呋喃衍生物。该策略包括脱乙酰步骤,并允许进行不同的取代基详细阐述,这在有机合成中很有用 (Haines 等人,2011).

光氧化中的环境影响

- Alvarez 等人 (2009) 研究了 2-(4-氯丁基)呋喃在呋喃及其衍生物的光氧化中的应用,重点关注环境影响。他们的研究重点介绍了在此过程中形成的特定不饱和二羰基产物 (Alvarez 等人,2009).

大气降解研究

- Villanueva 等人 (2007) 研究了呋喃的大气降解,其中 2-(4-氯丁基)呋喃在理解反应途径和形成的产物中起着作用,尤其是在氯原子浓度高的环境中 (Villanueva 等人,2007).

生物活性及 DNA 结合

- Laughton 等人 (1995) 探索了 DNA 与 2,5-双(4-胍基苯基)呋喃(一种贝尼尔的类似物)之间的复合物。这项研究对于理解 DNA 结合亲和力的结构起源及其生物学意义至关重要 (Laughton 等人,1995).

抗原生动物活性

- Das 等人 (1977) 合成了 2,5-双(4-胍基苯基)呋喃,并评估了其抗原生动物活性,揭示了 2-(4-氯丁基)呋喃衍生物在药物化学中的潜力,特别是针对罗得西亚锥虫 (Das 等人,1977).

晶体学和光谱学研究

- Choi 等人 (2008) 对 3-(4-氯苯磺酰基)-2-甲基萘并[1,2-b]呋喃的晶体结构和光谱性质进行了研究,深入了解了此类化合物的结构方面 (Choi 等人,2008).

抗炎活性

- Igidov 等人 (2022) 研究了某些呋喃衍生物的合成和抗炎活性,证明了与 2-(4-氯丁基)呋喃相关的化合物的药用潜力 (Igidov 等人,2022).

电化学聚合

- Mo 等人 (2015) 探索了 2-(噻吩-2-基)呋喃衍生物的电化学聚合,重点介绍了在超级电容器技术中的潜在应用 (Mo 等人,2015).

安全和危害

未来方向

属性

IUPAC Name |

2-(4-chlorobutyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHGGAMSRJHPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90535437 | |

| Record name | 2-(4-Chlorobutyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorobutyl)furan | |

CAS RN |

92638-96-5 | |

| Record name | 2-(4-Chlorobutyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90535437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361600.png)

![1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361606.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)

![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)